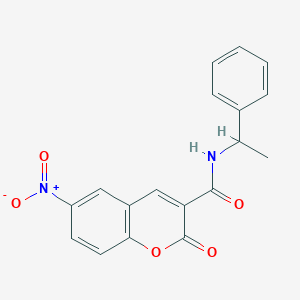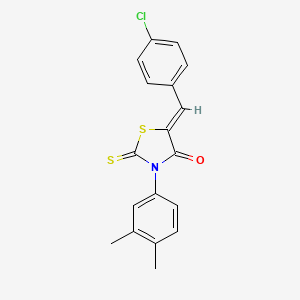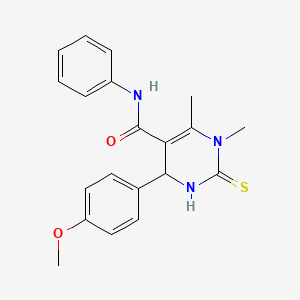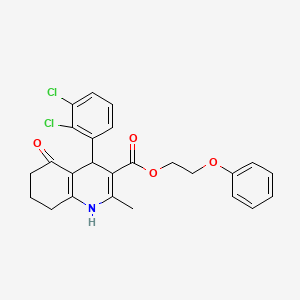
6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of chromene derivatives and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the expression of certain genes that play a role in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide has several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of various diseases. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, it has shown neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide in lab experiments include its potential as a therapeutic agent in various diseases, its anti-inflammatory and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, its limitations include the lack of understanding of its exact mechanism of action and the need for further research to determine its safety and efficacy in humans.
Future Directions
For research on 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide include further studies to determine its exact mechanism of action, its safety and efficacy in humans, and its potential as a therapeutic agent in various diseases. In addition, research could focus on developing new derivatives of this compound with improved properties and efficacy. Furthermore, studies could be conducted to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide involves the reaction of 3-acetyl-4-hydroxy-2H-chromen-2-one with 1-phenylethylamine in the presence of nitric acid. The resulting compound is then converted to its amide form using acetic anhydride. The final product is obtained after purification through recrystallization.
Scientific Research Applications
Research studies have shown that 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide has potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11(12-5-3-2-4-6-12)19-17(21)15-10-13-9-14(20(23)24)7-8-16(13)25-18(15)22/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCBSMMJMCNSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)



![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)

![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)
